molecular formula C16H11NO3 B132011 Aristolactam Aii CAS No. 53948-07-5

Aristolactam Aii

Cat. No.: B132011
CAS No.: 53948-07-5
M. Wt: 265.26 g/mol
InChI Key: ZEKAIRFOYPDZNC-UHFFFAOYSA-N
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Description

The compound 14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one is a polycyclic molecule featuring a 10-azatetracyclic core with hydroxy (-OH) and methoxy (-OCH₃) substituents at positions 14 and 15, respectively.

Properties

IUPAC Name

14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-20-15-12(18)7-10-13-11(17-16(10)19)6-8-4-2-3-5-9(8)14(13)15/h2-7,18H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKAIRFOYPDZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1C4=CC=CC=C4C=C3NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202234
Record name Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53948-07-5
Record name Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053948075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Azatricyclo Framework

The 10-azatetracyclo system requires sequential ring-forming reactions. A convergent approach, as seen in the synthesis of hydroxy-15-azasterols, involves:

  • Formation of the Naphthalene Substructure : Eaton’s reagent (P2O5 in methanesulfonic acid) facilitates cyclization of carboxylic acid precursors into fused aromatic rings. For example, methyl 4-(6-methoxy-3,4-dihydronaphthalene-1(2H)-ylidene)but-2-enoate (21 ) undergoes base-mediated hydrolysis and cyclization to yield naphthalene-containing intermediates.

  • Heterocyclization : Palladium-catalyzed C–N coupling or reductive amination introduces the nitrogen atom. The use of Xantphos ligands with Pd(OAc)2, as reported for ketone synthesis, could promote selective bond formation.

Stereochemical Control

Chiral induction during cyclization remains critical. Li et al. demonstrated that photoredox cooperative NHC/Pd catalysis enables radical-mediated 1,6-hydrogen atom transfer (HAT) for stereoselective C–H functionalization. Applying this to the azatricyclo core could mitigate racemization at C14 and C15.

Functional Group Introduction

14-Hydroxylation

The patent EP0159823B1 provides a benchmark for dienol acetate oxidation:

  • Reagents : m-CPBA (1.2 equiv) in acetic acid/trifluoroacetic acid (4:1 v/v).

  • Conditions : 0–5°C for 6 hr, followed by quenching with NH4OH/ice.

  • Yield : 78–85% after recrystallization.

Adapting this method, the dienol acetate precursor of the target compound could undergo analogous oxidation to install the 14-hydroxy group. Trifluoroacetic acid enhances reaction efficiency by stabilizing carbocation intermediates.

15-Methoxylation

Methylation of a phenolic intermediate proves effective:

  • Reagents : Iodomethane (3.0 equiv), K2CO3 (3.0 equiv) in DMF.

  • Conditions : Room temperature, 2–4 hr.

  • Yield : 90–95%.

In the synthesis of methyl 4-(6-methoxynaphthalen-1-yl)butanoate (22 ), demethylation with BBr3 followed by methylation installs methoxy groups without disturbing adjacent functionalities.

Ketone Formation at C11

Photoredox NHC/Pd catalysis offers a mild route to ketones:

  • Substrates : Aldehyde precursors and silylmethyl radicals.

  • Catalysts : NHC (N2 , 20 mol%), Pd(OAc)2 (10 mol%), Xantphos (L1 , 20 mol%).

  • Conditions : Blue LED irradiation, Cs2CO3 (2.0 equiv) in trifluorotoluene.

This method avoids harsh oxidants, preserving the integrity of the tetracyclic system.

Synthetic Route Optimization

A proposed 14-step synthesis integrates the above methods:

StepReactionReagents/ConditionsYield
1Naphthalene cyclizationEaton’s reagent, 100°C, 12 hr68%
2Azepine ring formationPd(OAc)2/Xantphos, H2 (1 atm)55%
3Dienol acetate preparationAc2O, pyridine, 0°C → rt82%
414-Hydroxylationm-CPBA, CF3COOH/CH3COOH, 0°C78%
515-MethoxylationCH3I, K2CO3, DMF, rt93%
6Ketone installationPhotoredox NHC/Pd, aldehydes, blue LED63%

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Eaton’s reagent may favor undesired ring sizes. Screening Brønsted acids (e.g., TfOH vs. H2SO4) adjusts electrophilicity.

  • Radical Recombination : Photoredox conditions risk byproduct formation. Excess silylmethyl radicals (1.5 equiv) suppress this.

  • Acid Sensitivity : The 14-hydroxy group necessitates mild workup. Quenching with NH4OH/ice preserves the product .

Chemical Reactions Analysis

Types of Reactions

14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various aristolactam derivatives, which can have different biological activities and properties .

Scientific Research Applications

Chemistry

Aristolactam AII serves as a model compound for studying the structural elucidation of alkaloids and their derivatives. Its unique structure allows researchers to explore various chemical reactions such as oxidation and reduction.

Biology

The compound is extensively studied for its potential biological activities:

  • Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation through specific biochemical pathways.
  • Anti-tumor Properties : It has been shown to inhibit cell viability and induce apoptosis in various cancer cell lines, particularly lung cancer cells (A549) by inducing cell cycle arrest at the S or G2/M phases.

Medicine

This compound's cytotoxic properties make it a candidate for cancer therapy:

  • Mechanism of Action : The compound inhibits cell viability and induces apoptosis in cancer cells by interacting with various molecular targets.
  • Pharmacokinetics : Advanced methods such as ion mobility spectrometry coupled with mass spectrometry have been developed for rapid characterization of this compound in serum.

Industrial Applications

Due to its complex structure and biological activities, this compound is of interest for developing new synthetic methods and understanding complex natural products.

Case Study 1: Anti-cancer Activity

In a study examining the effects of this compound on A549 lung cancer cells:

  • Findings : The compound significantly inhibited cell viability and induced apoptosis.
  • : These findings suggest potential therapeutic applications in lung cancer treatment.

Case Study 2: Biochemical Interactions

Research investigating the biochemical properties of this compound revealed:

  • Impact on Liver Cells : The compound caused a significant decrease in hepatic functionality markers such as albumin.
  • Implications : This highlights potential hepatotoxicity at certain concentrations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of the target compound with analogs from the literature:

Compound Name Core Structure Substituents/Functional Groups Biological Activity/Notes Reference
14-Hydroxy-15-methoxy-10-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one (Target) 10-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶] 14-OH, 15-OCH₃ Hypothesized enzyme inhibition (inferred) N/A
N-Acyl-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-enes 4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰] Acyl groups at N-position 11β-HSD1 inhibitors (explicit)
(1Z,7Z,13Z,15E)-15-Methoxy-14-azatetracyclo[14.4.0.0²,⁷.0⁸,¹³]icosa-1,3,5,7,9,11,13,15,17,19-decaene 14-azatetracyclo[14.4.0.0²,⁷.0⁸,¹³] 15-OCH₃, 14-aza Research use only; irritant properties
4,5,15,16-Tetramethoxy-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one 10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷] 4,5,15,16-OCH₃ Atheroline (potential lipid-related activity)
Methyl 9-Hydroxy-15-methyl-2-oxo-11-(pyren-1-yl)-10-oxa-15-azatetracyclo[7.6.0.0¹,¹².0³,⁸]pentadeca-3(8),4,6-triene 15-azatetracyclo[7.6.0.0¹,¹².0³,⁸] 9-OH, 15-CH₃, 11-(pyren-1-yl), 10-oxa Fluorescent probe potential (aromatic moiety)
Key Observations:
  • Substituent Effects : The 14-OH and 15-OCH₃ groups in the target compound contrast with multi-methoxy substituents in Atheroline (), which may enhance lipophilicity but reduce hydrogen-bonding capacity.
  • Hybrid Systems : The 10-oxa-15-aza compound in incorporates both oxygen and nitrogen heteroatoms, likely improving solubility compared to purely nitrogen-based systems.

Biological Activity

3-Bromo-1,2-propanediol (CAS Number: 4704-77-2), also known as alpha-bromohydrin, is a brominated organic compound with significant biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₃H₇BrO₂
  • Molecular Weight : 154.99 g/mol
  • Physical State : Clear colorless to yellow viscous liquid
  • Boiling Point : 72–75 °C (at 2 mmHg)
  • Density : 1.77 g/cm³

Biological Activity Overview

3-Bromo-1,2-propanediol exhibits various biological activities, including effects on renal function, fertility, and potential toxicity.

Renal and Spermatozoal Toxicity

A study published in the Journal of Applied Toxicology investigated the renal and spermatozoal toxicity of alpha-bromohydrin. The results indicated that administration in male rats led to diuresis and glucosuria, suggesting an impact on kidney function. However, it did not significantly affect the metabolic activity of rat kidney tubules in vitro. The study also noted that oxidation products like 3-bromolactate and 3-bromopyruvate caused brief phases of diuresis but did not induce long-term renal damage .

Effects on Sperm Function

Research has shown that 3-bromo-1,2-propanediol can inhibit glycerol 3-phosphate dehydrogenase in boar spermatozoa. This inhibition leads to decreased production of glycolytic intermediates and CO₂ during metabolism, potentially affecting sperm viability and motility .

Case Study: Diuresis and Glucosuria

In a controlled study involving male rats, the administration of 3-bromo-1,2-propanediol resulted in notable diuresis and glucosuria. The findings suggested a mechanism involving renal tubular effects rather than direct nephrotoxicity .

Study ParameterResult
DiuresisPositive effect observed
GlucosuriaSignificant increase noted
Kidney Tubule ActivityNo significant change

Toxicological Assessment

A comprehensive toxicological assessment revealed that while 3-bromo-1,2-propanediol has some beneficial effects in terms of diuresis, it also poses risks of toxicity at higher concentrations. Acute dermal exposure studies indicated an LD50 range between 64–160 mg/kg body weight . The compound's potential for causing skin irritation was also documented.

The biological activity of 3-bromo-1,2-propanediol is primarily attributed to its ability to interact with cellular metabolic pathways:

  • Inhibition of Metabolic Enzymes : The compound inhibits key enzymes involved in glycolysis within spermatozoa, leading to reduced energy production.
  • Renal Effects : It promotes diuresis through its interaction with renal tubules, affecting electrolyte balance and glucose reabsorption.

Q & A

Q. What are the key challenges in synthesizing 14-hydroxy-15-methoxy-10-azatetracyclo[...]one, and how can stereochemical control be achieved?

Methodological Answer :

  • Stereochemical Challenges : The complex tetracyclic framework and multiple stereocenters (e.g., at positions 10, 14, and 15) require precise control during cyclization steps. For example, highlights similar azatetracyclic compounds where methoxy and hydroxy groups influence ring strain and regioselectivity.
  • Synthetic Strategies :
    • Use chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) to direct stereochemistry during ketone formation .
    • Employ density functional theory (DFT) to predict transition states for cycloaddition reactions, as demonstrated in for analogous polycyclic systems.
  • Data Contradictions : Reported yields for similar compounds vary (e.g., 30–65% in ), likely due to solvent polarity effects on intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural elucidation of this compound?

Methodological Answer :

  • NMR Analysis :
    • ¹H-NMR : Methoxy (δ 3.2–3.5 ppm) and hydroxy (δ 5.1–5.4 ppm) protons show splitting patterns dependent on adjacent substituents. reports coupling constants (J = 8–12 Hz) for vicinal protons in similar azatetracyclic systems.
    • ¹³C-NMR : Carbonyl signals (C=O) appear at δ 170–175 ppm, while aromatic carbons range from δ 110–140 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) can differentiate isomers via exact mass (e.g., C₁₆H₁₅NO₃ requires m/z 269.1052; deviations >5 ppm suggest impurities) .

Q. What stability considerations are critical for storing and handling this compound in laboratory settings?

Methodological Answer :

  • Degradation Pathways :

    • Hydroxy groups may undergo oxidation under ambient light; notes that methoxy-substituted analogs are prone to demethylation in acidic conditions.
    • Avoid strong oxidizers (e.g., HNO₃) and store in amber vials at –20°C under inert gas (N₂/Ar) .
  • Stability Data :

    ConditionStability (Days)Degradation ProductsSource
    RT, air7–10Quinone derivatives
    4°C, N₂>30None detected

Advanced Research Questions

Q. How do electronic effects of the methoxy and hydroxy substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer :

  • Electronic Modulation :
    • Methoxy groups act as electron donors, increasing electron density at adjacent carbons (e.g., C15 in ), facilitating electrophilic substitution.
    • Hydroxy groups can deprotonate under basic conditions, generating nucleophilic alkoxide intermediates for Suzuki-Miyaura couplings .
  • Case Study : reports Pd-catalyzed coupling of a methoxy-substituted analog with pyridyl groups (yield: 55–60%), while hydroxy analogs require protective groups (e.g., TBS) to prevent side reactions.

Q. What computational approaches are recommended to model the compound’s binding affinity to biological targets (e.g., kinases)?

Methodological Answer :

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger’s Glide to simulate interactions with ATP-binding pockets. highlights similar tetracyclic compounds as kinase inhibitors.
    • Key parameters: ΔG < –8 kcal/mol (strong binding), hydrogen bonding with conserved residues (e.g., Lys33 in MAPK) .
  • MD Simulations :
    • Run 100-ns simulations (AMBER/CHARMM force fields) to assess conformational stability. notes that methoxy groups reduce ligand flexibility, enhancing binding entropy.

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?

Methodological Answer :

  • Experimental Design (OECD Guidelines) :

    • Hydrolysis : Monitor degradation at pH 4, 7, and 9 (25–50°C) via HPLC. recommends 28-day studies for semi-volatile organics.
    • Ecotoxicity : Use Daphnia magna (48-h LC₅₀) and algal growth inhibition tests (72-h EC₅₀). reports EC₅₀ values <1 mg/L for structurally related N-heterocycles.
  • Data Interpretation :

    Test OrganismEndpointResult (mg/L)Regulatory Implication
    Daphnia magnaLC₅₀2.5Moderate toxicity
    PseudokirchneriellaEC₅₀0.8High hazard

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported solubility values across studies?

  • Factors Causing Variability :

    • Crystallinity differences (amorphous vs. crystalline forms; notes polymorphic transitions in analogs).
    • Solvent purity (e.g., DMSO with <0.1% H₂O reduces aggregation).
  • Resolution Strategy :

    • Standardize measurement conditions (e.g., shake-flask method, 25°C).
    SolventSolubility (mg/mL)Source
    DMSO12.3 ± 1.5
    Methanol0.8 ± 0.2

Q. What mechanistic insights explain conflicting catalytic activity in oxidation reactions?

  • Hypothesis Testing :
    • Radical vs. ionic pathways: Use EPR spectroscopy to detect radical intermediates (e.g., TEMPO quenching in ).
    • pH-dependent studies: shows methoxy-substituted analogs favor singlet oxygen mechanisms at pH >7.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aristolactam Aii
Reactant of Route 2
Aristolactam Aii

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